JX-401 was identified through a novel screening system in yeast as part of efforts to discover effective p38 alpha inhibitors. It belongs to the class of small molecule inhibitors and is categorized as a non-cytotoxic compound that can permeate cell membranes, making it suitable for in vitro studies . The compound is not intended for therapeutic use but serves as a valuable tool in biochemical research.
The synthesis of JX-401 involves multi-step organic reactions that typically start from commercially available precursors. The key steps include the formation of the 4-benzylpiperidine core, followed by the introduction of functional groups that enhance its inhibitory activity against p38 alpha. Detailed synthetic routes may vary, but they generally include:
The synthesis process emphasizes optimizing yield and purity, with analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry used to confirm the structure and composition of JX-401 .
JX-401's molecular structure can be described as follows:
The structural motif plays a significant role in binding affinity to the p38 alpha kinase, facilitating its function as an inhibitor .
JX-401 primarily undergoes interactions with p38 alpha through competitive inhibition mechanisms. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:
These reactions are critical for understanding how JX-401 modulates inflammatory responses at the cellular level .
The mechanism by which JX-401 exerts its effects involves:
Research indicates that this mechanism can significantly alter cellular responses in models of inflammatory diseases .
JX-401 exhibits several notable physical and chemical properties:
These properties influence its application in laboratory settings, particularly concerning formulation for biological assays .
JX-401 is primarily used in scientific research focused on:
JX-401 emerged from systematic efforts to identify potent p38α inhibitors using innovative screening platforms. While specific details of its primary screening are not fully disclosed in the available literature, its development aligns with contemporary yeast-based high-throughput screening (HTS) methodologies described for analogous compounds. These platforms exploited yeast phenotypic responses to stress-activated kinases, enabling rapid identification of compounds that selectively inhibit p38α signaling without cross-reacting with unrelated mammalian kinases [3]. Subsequent hit validation involved in vitro kinase assays confirming JX-401’s ability to block p38α-dependent phosphorylation events. This approach prioritized molecules with reversible binding kinetics and favorable cell permeability – properties critical for cellular efficacy [4] [6]. The initial lead compound exhibited suboptimal potency, necessitating structural refinement, which led to the recognition of a key pharmacophore.
The core structural feature of JX-401 is the 4-benzylpiperidine motif, a critical pharmacophore responsible for its high-affinity interaction with p38α’s ATP-binding pocket. This motif is integrated into a larger molecular architecture defined by the chemical formula C~21~H~25~NO~2~S and a molecular weight of 355.49 g/mol [1] [2] [4]. Key structural elements include:
Table 1: Key Molecular Properties of JX-401
Property | Value | |
---|---|---|
CAS Number | 349087-34-9 | |
Molecular Formula | C~21~H~25~NO~2~S | |
Molecular Weight | 355.49 g/mol | |
SMILES | COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Solubility (DMSO) | 26 - 75 mM | |
Solubility (Ethanol) | 17 - 50 mM | |
Purity (Commercial Sources) | >98% | [1] [2] [4] |
This configuration enables JX-401 to act as a reversible, non-ATP-competitive inhibitor. Unlike early p38 inhibitors that competed directly with ATP (often leading to off-target effects), JX-401 binds an allosteric site near the hinge region, inducing conformational changes that disrupt substrate phosphorylation without affecting ATP binding [4] [6].
A pivotal challenge in p38 inhibitor development is achieving isoform specificity, particularly differentiating between p38α (inflammatory regulator) and p38γ (involved in muscle differentiation and neuronal function). JX-401 exemplifies success in this area through deliberate structural optimization:
Table 2: Selectivity Profile of JX-401 Against p38 Isoforms
Isoform | Biological Role | JX-401 Inhibition | Key Selectivity Determinants |
---|---|---|---|
p38α | Inflammation, stress response | IC~50~ = 32 nM | High affinity for hydrophobic allosteric pocket |
p38β | Similar to p38α | Moderate* | Structural similarity reduces discrimination |
p38γ | Muscle differentiation | No inhibition at 10 µM | Larger gatekeeper residue; altered hinge region |
p38δ | Testes, pancreas function | Not reported | Insufficient data |
*Note: Precise IC~50~ for p38β not fully quantified in available sources, though significantly higher than for p38α [1] [2] [4].
The strategic retention of the 4-benzylpiperidine motif during optimization preserved target engagement while minimizing off-target kinase interactions. Molecular dynamics simulations of JX-401 bound to p38α (similar to studies described for fluorinated p38 inhibitors) reveal stable hydrophobic contacts between the benzyl group and residues like Leu~108~ and Val~30~, alongside hydrogen bonding between the carbonyl group and Met~109~ in the hinge region [3] [8]. This binding mode is sterically hindered in p38γ due to residue substitutions (e.g., Leu~108~ → Ile), explaining the observed selectivity [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7